molecular formula C18H23IN2O2S B2700045 Methyl N,N'-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide CAS No. 4983-91-9

Methyl N,N'-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide

Cat. No. B2700045
CAS RN: 4983-91-9
M. Wt: 458.36
InChI Key: ZOWFJILJUOESBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide” involves a multi-step process. This includes the reaction of 2-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with thiourea. The final step involves the reaction of the resulting carbamimidothioate with hydroiodide to yield Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide.


Molecular Structure Analysis

The molecular structure of “Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide” is characterized by asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The crystal structure of I and II were determined with crystal data .


Chemical Reactions Analysis

“Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide” undergoes base-induced cyclization of active methylene isocyanides with carbamimidothioates for the synthesis of N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines .

properties

IUPAC Name

methyl N,N'-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S.HI/c1-4-21-16-10-6-14(7-11-16)19-18(23-3)20-15-8-12-17(13-9-15)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFJILJUOESBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)SC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

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